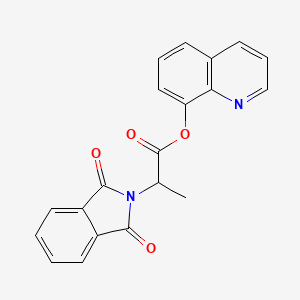
8-quinolinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
説明
8-quinolinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a useful research compound. Its molecular formula is C20H14N2O4 and its molecular weight is 346.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.09535693 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
Compounds with quinoxaline and quinoline structures have been explored for their corrosion inhibition properties. For example, derivatives of quinoxalin-6-yl-4,5-dihydropyrazole have shown effectiveness as inhibitors of mild steel corrosion in hydrochloric acid environments, suggesting potential applications in protecting metal surfaces from acidic corrosion (Olasunkanmi & Ebenso, 2019). Another study on quinolin-5-ylmethylene derivatives highlighted their role as excellent corrosion inhibitors for mild steel in acid media, pointing towards their utility in industrial applications to extend the lifespan of metal structures (Saliyan & Adhikari, 2008).
Pharmaceutical Building Blocks
Isoindolinone derivatives, which share structural similarities with the queried compound, are noted for their importance in medicinal chemistry. They have shown protective effects against N2-induced hypoxia and inhibitory activities against human topoisomerase II and bacterial DNA-gyrase, making them valuable pharmaceutical building blocks (Sun et al., 2012). This suggests potential research applications in developing new therapeutic agents.
Antimicrobial Drug Development
The molecular similarity of 3-Quinolin-4-one propanoic acids with fluoroquinolone antibiotics indicates their potential as scaffolds for creating antimicrobial drugs. Analytical methods have been developed for quality control of these compounds, underlining their significance in the pharmaceutical industry (Zubkov et al., 2016).
Molecular Recognition
Certain quinoline derivatives have been utilized for molecular recognition of enantiomers of acids through NMR or fluorescence spectroscopy. This application in chiral analysis could be important for research in stereochemistry and the development of new analytical techniques (Khanvilkar & Bedekar, 2018).
Catalysis and Polymerization
Quinoline derivatives have also played roles in catalysis, such as in the synthesis of polyethylene and copolymers, highlighting their utility in polymer science and engineering (Huang et al., 2011).
特性
IUPAC Name |
quinolin-8-yl 2-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c1-12(22-18(23)14-8-2-3-9-15(14)19(22)24)20(25)26-16-10-4-6-13-7-5-11-21-17(13)16/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBZKKFQNYSLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=CC2=C1N=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4061594.png)
![2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4061599.png)
![1-(1-azocanyl)-3-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B4061607.png)
![1-(4-methoxyphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4061614.png)
![ethyl 5-cyano-4-(2-furyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4061620.png)
![3-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4061626.png)
![3,4-dichloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4061627.png)
![ethyl 4-[(2-hydroxy-5-nitrophenyl)amino]-2-quinazolinecarboxylate](/img/structure/B4061633.png)
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4061638.png)
![2,6-dimethylphenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4061645.png)
![3-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-2-yl}pyridine](/img/structure/B4061649.png)
![5-[(3,5-dimethylphenoxy)methyl]-N-(2-fluorophenyl)-2-furamide](/img/structure/B4061654.png)
![N-(2-methoxyphenyl)-4-[(4-propylphenoxy)methyl]benzamide](/img/structure/B4061667.png)
![{3-(3-methoxybenzyl)-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methanol](/img/structure/B4061672.png)
